molecular formula C10H12O3 B172223 2-(2-Ethoxyphenoxy)acetaldehyde CAS No. 103181-55-1

2-(2-Ethoxyphenoxy)acetaldehyde

Cat. No. B172223
M. Wt: 180.2 g/mol
InChI Key: BSJSITDCKXHVJY-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenoxy)acetaldehyde is a chemical compound used for experimental and research purposes . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of 2-(2-Ethoxyphenoxy)acetaldehyde is C10H12O3 . The molecular weight is 180.20 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Ethoxyphenoxy)acetaldehyde are not detailed in the search results, it’s worth noting that acetaldehyde, a related compound, can be produced from ethanol via dehydrogenation and oxidation . Acetaldehyde can then decompose into CO and CH4 under certain conditions .


Physical And Chemical Properties Analysis

2-(2-Ethoxyphenoxy)acetaldehyde is slightly soluble in water . As the carbon chain increases in length, solubility in water decreases . All aldehydes and ketones, including 2-(2-Ethoxyphenoxy)acetaldehyde, are soluble in organic solvents and are generally less dense than water .

Scientific Research Applications

Proline-Catalyzed Asymmetric Synthesis

  • Synthesis of Hydroxy-Hexenal: L-proline catalyzes the asymmetric self-aldolization of acetaldehyde, leading to the synthesis of hydroxy-hexenal. This process is significant for creating synthetically valuable building blocks (Córdova, Notz, & Barbas, 2002).

Carbon-Oxygen Bond Cleavage

  • Aryl Ethyl Acetals Reaction with Ethylmagnesium Bromide: Studies on acetaldehyde ethyl phenyl acetal demonstrate reactions leading to phenols and ethers. This research provides insights into nucleophilic character and reaction kinetics (Beltrame, Gelli, & Loi, 1976).

Surface-Mediated Self-Coupling

  • Transformation to Carbonyl Compounds on Gold: Ethanol can transform into compounds like acetaldehyde and ethyl acetate on gold surfaces. This study highlights the intermediate steps in these reactions, valuable for understanding gold-mediated oxidation of alcohols (Liu et al., 2009).

Anaerobic Ether Cleavage

  • Bacterial Conversion of 2-Phenoxyethanol: Research shows the conversion of 2-phenoxyethanol into phenol and acetate by anaerobic bacteria. This conversion includes acetaldehyde as an early product, offering insights into biodegradation processes (Speranza et al., 2002).

Molecular Mechanisms of Carcinogenesis

  • DNA Damage from Acetaldehyde: Acetaldehyde causes various forms of DNA damage, crucial for understanding its carcinogenic properties. This research is pivotal in cancer studies related to acetaldehyde exposure (Mizumoto et al., 2017).

Unimolecular Elimination Kinetics

  • Decomposition of Alkoxypropionic Acids: The decomposition of 2-alkoxypropionic acids to form acetaldehyde, studied both experimentally and theoretically, reveals the kinetics and mechanism of this reaction (Rotinov et al., 1999).

Selective Oxidation to Acetaldehyde

  • Ethanol Oxidation on Gold: This study investigates the selective oxidation of ethanol to acetaldehyde on gold surfaces, offering insights into the reaction mechanisms and potential applications in catalysis (Gong & Mullins, 2008).

properties

IUPAC Name

2-(2-ethoxyphenoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJSITDCKXHVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472644
Record name 2-(2-ethoxyphenoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyphenoxy)acetaldehyde

CAS RN

103181-55-1
Record name 2-(2-ethoxyphenoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Acetti, E Brenna, C Fuganti - Tetrahedron: Asymmetry, 2007 - Elsevier
A new enzymatic approach to (R)-Tamsulosin hydrochloride - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF …
Number of citations: 31 www.sciencedirect.com

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